molecular formula C6H8BrN3O B1439811 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole CAS No. 1245570-03-9

3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Cat. No.: B1439811
CAS No.: 1245570-03-9
M. Wt: 218.05 g/mol
InChI Key: OLLBRKSEJCGPHS-UHFFFAOYSA-N
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Description

3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Attachment of the Tetrahydrofuran Group: This step involves the nucleophilic substitution reaction where the tetrahydrofuran group is introduced, often using a suitable leaving group and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the triazole ring is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Products may include lactones or carboxylic acids.

    Reduction: Products typically include the corresponding de-brominated triazole.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted triazoles.

Scientific Research Applications

Chemistry

In organic synthesis, 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s triazole ring is a common motif in many biologically active molecules. It can be used in the design and synthesis of new drugs, particularly as antifungal, antibacterial, and anticancer agents. The tetrahydrofuran group can enhance the compound’s solubility and bioavailability.

Industry

In materials science, this compound can be used in the development of new polymers and materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the triazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and other interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-1,2,4-triazole: Lacks the tetrahydrofuran group, making it less soluble and potentially less bioavailable.

    5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the tetrahydrofuran group in 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole makes it unique

Properties

IUPAC Name

3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLBRKSEJCGPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

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